3-(prop-1-en-2-yl)piperidine-2-carboxylic acid
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Overview
Description
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a piperidine ring substituted with a prop-1-en-2-yl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-1-en-2-yl)piperidine-2-carboxylic acid typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include cyclization, hydrogenation, and functional group transformations. These processes are optimized for scalability and cost-effectiveness, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(prop-1-en-2-yl)piperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the prop-1-en-2-yl and carboxylic acid groups.
Piperidinones: Compounds with a carbonyl group in the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other piperidine derivatives .
Properties
CAS No. |
1492963-12-8 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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